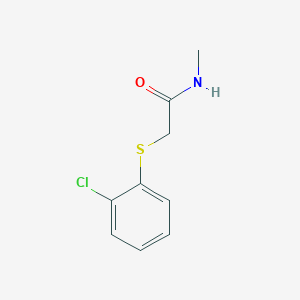
2-(2-chlorophenyl)sulfanyl-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)sulfanyl-N-methylacetamide, also known as CMSMA, is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is a member of the thioamide family and has been found to have significant biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
2-(2-chlorophenyl)sulfanyl-N-methylacetamide has been extensively studied for its potential use in various scientific applications. One of the most significant areas of research has been its use as a ligand in the development of new drugs. 2-(2-chlorophenyl)sulfanyl-N-methylacetamide has been found to have excellent binding affinity with various enzymes and receptors, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-(2-chlorophenyl)sulfanyl-N-methylacetamide is not well understood. However, research has shown that it can interact with various enzymes and receptors in the body, leading to changes in biochemical and physiological processes. Its ability to bind to these targets makes it a promising candidate for drug development.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)sulfanyl-N-methylacetamide has been found to have significant biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been found to have a positive effect on memory and learning, making it a promising candidate for the treatment of cognitive disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 2-(2-chlorophenyl)sulfanyl-N-methylacetamide is its high binding affinity with various enzymes and receptors. This property makes it a valuable tool in the development of new drugs. However, the limitations of 2-(2-chlorophenyl)sulfanyl-N-methylacetamide include its low solubility in water and its potential toxicity at high doses. These limitations must be considered when using 2-(2-chlorophenyl)sulfanyl-N-methylacetamide in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-(2-chlorophenyl)sulfanyl-N-methylacetamide. One area of research is the development of new drugs based on 2-(2-chlorophenyl)sulfanyl-N-methylacetamide's binding affinity with various targets. Another area of research is the exploration of its potential use in the treatment of cognitive disorders. Additionally, research on the toxicity of 2-(2-chlorophenyl)sulfanyl-N-methylacetamide at high doses is needed to determine its safety for use in humans.
Conclusion:
In conclusion, 2-(2-chlorophenyl)sulfanyl-N-methylacetamide is a promising compound with significant potential for use in various scientific applications. Its high binding affinity with various enzymes and receptors makes it a valuable tool in drug development. However, its limitations must be considered when using it in lab experiments. Future research on 2-(2-chlorophenyl)sulfanyl-N-methylacetamide's potential uses and toxicity is needed to determine its safety and efficacy in humans.
Métodos De Síntesis
2-(2-chlorophenyl)sulfanyl-N-methylacetamide can be synthesized using a straightforward process involving the reaction of 2-chlorobenzenethiol with N-methylacetamide in the presence of a base catalyst. The resulting compound can then be purified using various methods, including crystallization and column chromatography. The purity of the final product is critical for its use in scientific research.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNOS/c1-11-9(12)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCFMVKXPKQDJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)sulfanyl-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7472911.png)
![3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea](/img/structure/B7472916.png)
![N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide](/img/structure/B7472921.png)
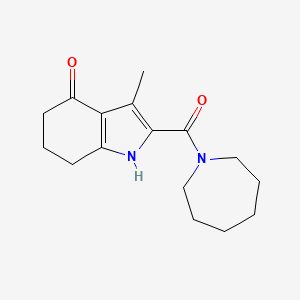

![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472947.png)
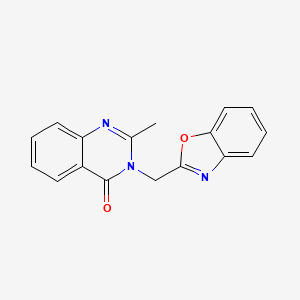
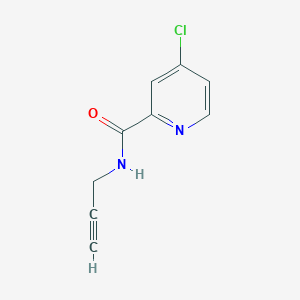
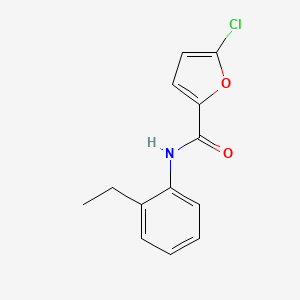
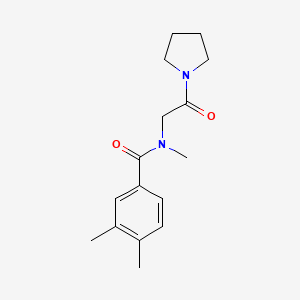

![3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione](/img/structure/B7472994.png)
![3-[(2-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472999.png)
![2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B7473013.png)